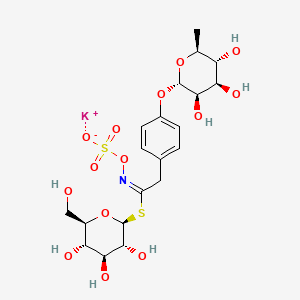

Glucomoringin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C20H28KNO14S2 |

|---|---|

Peso molecular |

609.7 g/mol |

Nombre IUPAC |

potassium;[(E)-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethylidene]amino] sulfate |

InChI |

InChI=1S/C20H29NO14S2.K/c1-8-13(23)15(25)17(27)19(32-8)33-10-4-2-9(3-5-10)6-12(21-35-37(29,30)31)36-20-18(28)16(26)14(24)11(7-22)34-20;/h2-5,8,11,13-20,22-28H,6-7H2,1H3,(H,29,30,31);/q;+1/p-1/b21-12+;/t8-,11+,13-,14+,15+,16-,17+,18+,19-,20-;/m0./s1 |

Clave InChI |

OVFNULRBAJGUQL-FNPJROJFSA-M |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.[K+] |

SMILES canónico |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)O)O)O.[K+] |

Origen del producto |

United States |

Foundational & Exploratory

The Biosynthesis of Glucomoringin in Moringa oleifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucomoringin, a benzyl (B1604629) glucosinolate unique to the plant Moringa oleifera, is a compound of significant interest due to its potent bioactive properties upon conversion to the isothiocyanate moringin. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, integrating findings from transcriptomic and metabolomic studies in Moringa oleifera with established knowledge of glucosinolate biosynthesis in other Brassicales species. This document outlines the putative enzymatic steps, key intermediates, and regulatory factors. Detailed experimental protocols for pathway elucidation and quantitative data on relevant metabolites are also presented.

Introduction

Moringa oleifera Lam., often referred to as the "miracle tree," is a plant renowned for its nutritional and medicinal properties.[1] Among its diverse phytochemicals, the glucosinolate this compound (4-(α-L-rhamnopyranosyloxy)benzyl glucosinolate) stands out due to its unique chemical structure and the potent biological activities of its hydrolysis product, moringin.[2][3] Glucosinolates are sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales.[4] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase to produce isothiocyanates, thiocyanates, or nitriles, which are involved in plant defense and have been shown to possess anticancer and anti-inflammatory properties in humans.[5][6]

The biosynthesis of glucosinolates is a complex process involving three main stages: 1) chain elongation of the precursor amino acid, 2) formation of the core glucosinolate structure, and 3) secondary modifications of the side chain.[7] this compound is a benzylglucosinolate derived from the amino acid tyrosine.[1] While the general pathway for benzylglucosinolate biosynthesis has been studied in other plants, the specific enzymatic steps and regulatory mechanisms in Moringa oleifera, particularly the characteristic rhamnosylation, are areas of ongoing research. Transcriptome analyses of Moringa oleifera have begun to identify candidate genes encoding the enzymes involved in this pathway.[4][8][9]

This guide aims to consolidate the current understanding of the this compound biosynthesis pathway, provide detailed experimental methodologies for its further investigation, and present available quantitative data to serve as a resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound from tyrosine is a multi-step enzymatic process. The proposed pathway, based on studies in Moringa oleifera and analogous pathways in other plants, is detailed below.

Core Glucosinolate Structure Formation

The initial steps involve the conversion of tyrosine to the core benzylglucosinolate structure.

-

Conversion of Tyrosine to p-hydroxyphenylacetaldoxime: The biosynthesis is initiated with the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. This reaction is catalyzed by a cytochrome P450 enzyme of the CYP79 family.[10] While the specific CYP79 enzyme in Moringa has not been definitively identified, transcriptome studies have revealed the presence of numerous cytochrome P450 genes in Moringa oleifera.[11][12]

-

Conversion to 1-aci-nitro-2-(p-hydroxyphenyl)ethane: The aldoxime is then converted to 1-aci-nitro-2-(p-hydroxyphenyl)ethane. This step is thought to be catalyzed by another cytochrome P450 enzyme, likely belonging to the CYP83 family.

-

Formation of the S-alkyl-thiohydroximic acid: The aci-nitro compound is conjugated to a sulfur donor, typically glutathione, in a reaction that can be spontaneous or enzyme-catalyzed, followed by C-S cleavage to form a thiohydroximic acid.

-

S-glucosylation: The thiohydroximic acid is then glucosylated by a UDP-glucosyltransferase (UGT) to form desulfo-benzylglucosinolate.

-

Sulfation: The final step in the formation of the core glucosinolate structure is the sulfation of desulfo-benzylglucosinolate by a sulfotransferase (SOT) to yield benzylglucosinolate (sinalbin).

Secondary Modification: Rhamnosylation

A unique feature of this compound is the addition of a rhamnose moiety to the benzyl side chain.

-

Rhamnosylation of Benzylglucosinolate: The benzylglucosinolate is then rhamnosylated to form this compound. This reaction is catalyzed by a rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor.[9][13] The specific rhamnosyltransferase responsible for this step in Moringa oleifera is yet to be functionally characterized.

Regulation of the Pathway

The biosynthesis of glucosinolates is tightly regulated at the transcriptional level. In many Brassicaceae, R2R3-MYB transcription factors are key regulators of the pathway genes. Transcriptome analysis of Moringa oleifera has identified an ortholog of MYB28, a known regulator of aliphatic glucosinolate biosynthesis, suggesting a similar regulatory mechanism may be in place for this compound.[4][14] Further research is needed to elucidate the complete regulatory network controlling this compound production.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the pathway's flux and for metabolic engineering applications. The following table summarizes available data on the concentration of relevant compounds in Moringa oleifera.

| Compound | Plant Part | Concentration | Reference |

| This compound | Seeds (dry weight) | 61 µmol/g | [1] |

| This compound | Germinated Seeds (day 4, 35°C, dry weight) | 149 µmol/g | [1] |

| Total Glucosinolates | Seeds (dry weight) | 150 µmol/g | [1] |

| Total Glucosinolates | Germinated Seeds (day 6, 35°C, dry weight) | 323 µmol/g | [1] |

| This compound | Leaves | 0.2–4.2 mg/g | [15] |

Experimental Protocols

The following section outlines key experimental protocols required to elucidate and characterize the this compound biosynthesis pathway.

Identification and Functional Characterization of Pathway Genes

Protocol 1: Heterologous Expression and Enzyme Assays

-

Gene Identification: Candidate genes for the biosynthesis pathway (CYP79s, CYP83s, UGTs, SOTs, and rhamnosyltransferases) can be identified from Moringa oleifera transcriptome data based on homology to known glucosinolate biosynthesis genes.[4][8]

-

Gene Cloning and Vector Construction: The full-length coding sequences of candidate genes are amplified by PCR from Moringa oleifera cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[15][16]

-

Heterologous Expression: The expression constructs are transformed into a suitable host organism such as E. coli, Saccharomyces cerevisiae, or insect cells.[15][16][17] Protein expression is induced according to the specific vector and host system requirements.

-

Protein Purification: Recombinant enzymes are purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The activity of the purified recombinant enzymes is assayed by incubating them with the putative substrate and necessary co-factors. For example, a CYP79 enzyme would be incubated with tyrosine and NADPH-cytochrome P450 reductase. The reaction products are then analyzed by LC-MS/MS to confirm the enzyme's function.[5][7]

Metabolite Analysis

Protocol 2: LC-MS/MS Quantification of Glucosinolates and Intermediates

-

Sample Preparation: Plant material (Moringa oleifera leaves, seeds, etc.) is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted with a suitable solvent, typically 70-80% methanol, at an elevated temperature (e.g., 70°C) to inactivate endogenous myrosinase.[18][19]

-

Chromatographic Separation: The extracted metabolites are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used with a gradient of water and acetonitrile, both containing a small amount of formic acid or acetic acid to improve peak shape.[18][19]

-

Mass Spectrometry Detection: The separated metabolites are detected using a tandem mass spectrometer (MS/MS) operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for targeted quantification of known compounds, where specific precursor-to-product ion transitions are monitored for each analyte.[18][20]

-

Quantification: Absolute quantification is achieved by using a calibration curve generated from authentic standards of the target compounds. Stable isotope-labeled internal standards can be used to correct for matrix effects and variations in extraction efficiency.

In Vivo Gene Function Analysis

Protocol 3: Gene Silencing using RNAi

-

Construct Design: An RNA interference (RNAi) construct is designed to target a specific gene in the this compound pathway (e.g., the MYB28 transcription factor). This typically involves cloning an inverted repeat of a portion of the target gene's sequence into a plant transformation vector.[21]

-

Plant Transformation: The RNAi construct is introduced into Moringa oleifera tissues (e.g., leaf discs or embryos) using Agrobacterium tumefaciens-mediated transformation.

-

Regeneration of Transgenic Plants: Transformed tissues are selected on a medium containing an appropriate antibiotic or herbicide and regenerated into whole plants.

-

Molecular and Phenotypic Analysis: Successful integration of the transgene is confirmed by PCR. The level of target gene silencing is quantified using qRT-PCR. The effect of gene silencing on the this compound content and the concentration of other pathway intermediates is determined by LC-MS/MS analysis of extracts from the transgenic plants.

Protocol 4: Gene Knockout using CRISPR/Cas9

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific locations within the gene of interest to create loss-of-function mutations.[22]

-

Vector Construction and Transformation: The sgRNA and Cas9 nuclease are cloned into a plant transformation vector and introduced into Moringa oleifera as described for RNAi.

-

Screening for Mutations: Genomic DNA is extracted from regenerated plants, and the target region is amplified by PCR and sequenced to identify plants with mutations.

-

Phenotypic Analysis: The metabolic profile of the mutant plants is analyzed by LC-MS/MS to confirm the effect of the gene knockout on this compound biosynthesis.

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Putative biosynthesis pathway of this compound from L-tyrosine.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for the functional characterization of a candidate gene.

Regulatory Network Overview

Caption: Putative regulation of the this compound biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Moringa oleifera represents a fascinating example of specialized plant metabolism. While the general framework of the pathway can be inferred from studies on other glucosinolate-producing species, significant research is still required to fully elucidate the specific enzymes and regulatory networks in Moringa. The identification and functional characterization of the cytochrome P450s, glycosyltransferases (particularly the rhamnosyltransferase), and sulfotransferases involved are key priorities. Furthermore, unraveling the transcriptional regulation, including the role of MoMYB28 and other potential transcription factors, will be crucial for developing effective metabolic engineering strategies.

The experimental protocols outlined in this guide provide a roadmap for future research in this area. By combining techniques such as heterologous expression, detailed metabolite profiling, and in vivo gene function analysis, it will be possible to piece together the complete this compound biosynthetic pathway. This knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the enhanced production of this valuable bioactive compound for the benefit of human health.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Glucosinolate biosynthesis: demonstration and characterization of the condensing enzyme of the chain elongation cycle in Eruca sativa. | Semantic Scholar [semanticscholar.org]

- 6. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolite analysis of Arabidopsis CYP79A2 overexpression lines reveals turnover of benzyl glucosinolate and an additive effect of different aldoximes on phenylpropanoid repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 10. Biosynthesis and metabolic engineering of glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De novo Whole-Genome Assembly of Moringa oleifera Helps Identify Genes Regulating Drought Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity for UDP-β-l-rhamnose and rhamnosylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Targeted silencing of BjMYB28 transcription factor gene directs development of low glucosinolate lines in oilseed Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application of CRISPR/Cas9 Genome Editing Technology for the Improvement of Crops Cultivated in Tropical Climates: Recent Progress, Prospects, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Distribution of Glucomoringin: A Technical Guide to its Localization in Moringa oleifera Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the localization of glucomoringin (GMG), the primary glucosinolate in Moringa oleifera. Understanding the distribution of this potent bioactive compound is critical for optimizing extraction processes, developing targeted drug delivery systems, and harnessing its full therapeutic potential. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key pathways and workflows.

Quantitative Distribution of this compound in Moringa oleifera Tissues

This compound is ubiquitously present throughout the Moringa oleifera plant, however, its concentration varies significantly across different tissues and is influenced by the age of the plant. The highest concentrations of this compound are typically found in the seeds and leaves.[1] In contrast, the roots contain lower levels of this compound and a higher proportion of benzyl (B1604629) glucosinolate.[1]

Below is a summary of this compound concentrations found in various tissues of Moringa oleifera, compiled from multiple studies. It is important to note that these values can vary based on factors such as plant cultivar, geographical location, and developmental stage.

| Plant Tissue | This compound Concentration (mg/g Dry Weight) | Reference |

| Leaves | ||

| Young Leaves | 11.0 - 13.0 | [2] |

| Mature Leaves | 0.2 - 4.2 | [3] |

| Dried Leaves | 20.7 (total tannins, for context) | [4] |

| Seeds | ||

| Seeds (general) | 8% - 10% of defatted seed meal | [5] |

| Seeds (germinated, day 4 at 35°C) | ~149 µmol/g DW | [6] |

| Seeds (ungerminated) | ~61 µmol/g DW | [6] |

| Seed Meal (post oil extraction) | 0.25 - 0.29 | [7] |

| Stems | ||

| Young Stems | 5.0 - 7.0 | [2] |

| Old Stems | 1.0 - 2.0 | [2] |

| Petioles | ||

| Young Petioles | 8.0 - 10.0 | [2] |

| Old Petioles | 2.0 - 3.0 | [2] |

| Flowers | 4.0 - 6.0 | [2] |

| Roots | ||

| Young Roots | 13.0 | [7] |

| Old Roots | 2.0 | [7] |

| Seed Pods | Contains this compound as the sole glucosinolate | [7] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires meticulous sample preparation and analysis. The following sections detail established protocols for the extraction, purification, and analysis of this compound from Moringa oleifera tissues.

Extraction of Intact Glucosinolates

The primary challenge during extraction is to prevent the enzymatic hydrolysis of this compound by myrosinase, which is released upon tissue damage.

Materials and Reagents:

-

Liquid nitrogen

-

Freeze-dryer

-

Mortar and pestle or analytical mill

-

70-80% Methanol (B129727) (HPLC grade)

-

Deionized water

-

Centrifuge

-

Vortex mixer

-

Water bath or heating block

Protocol:

-

Sample Collection and Preparation: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilization: Freeze-dry the plant material to a constant weight.

-

Grinding: Grind the dried tissue to a fine powder using a pre-chilled mortar and pestle or an analytical mill.

-

Extraction: a. Weigh approximately 100-200 mg of the powdered plant material into a centrifuge tube. b. Add 1 mL of 70% methanol pre-heated to 70°C. c. Vortex the mixture vigorously for 30 seconds. d. Incubate at 70°C for 30 minutes in a water bath or heating block, with intermittent vortexing.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates.

-

Re-extraction (Optional but Recommended): Repeat the extraction process (steps 4b-6) on the pellet with a fresh aliquot of 70% methanol to ensure complete recovery.

-

Pooling: Combine the supernatants from both extractions.

-

Storage: Store the extract at -20°C until further analysis.

Purification using Anion Exchange Chromatography

For cleaner samples, especially for HPLC analysis, a purification step using anion exchange chromatography is recommended.

Materials and Reagents:

-

DEAE-Sephadex A-25 or similar anion exchange resin

-

Purified Arylsulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

-

Deionized water

Protocol:

-

Column Preparation: Prepare a small column with DEAE-Sephadex A-25 equilibrated with deionized water.

-

Sample Loading: Load the crude extract onto the column. Glucosinolates will bind to the resin.

-

Washing: Wash the column with deionized water to remove impurities.

-

Desulfation: Add a solution of purified arylsulfatase to the column and incubate overnight at room temperature. This step cleaves the sulfate (B86663) group, resulting in desulfo-glucosinolates, which are more amenable to reverse-phase HPLC.

-

Elution: Elute the desulfo-glucosinolates from the column with deionized water.

-

Lyophilization: Freeze-dry the eluted fraction to concentrate the desulfo-glucosinolates.

-

Reconstitution: Reconstitute the dried sample in a known volume of mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-27 min: Linear gradient back to 95% A, 5% B

-

27-35 min: Hold at 95% A, 5% B for column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 229 nm.

-

Injection Volume: 20 µL.

-

Standard: Purified this compound or sinigrin (B192396) as an external standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity for the analysis of intact glucosinolates.

Instrumentation and Conditions:

-

LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program: Optimized for the specific column and system, but generally a faster gradient than HPLC.

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for intact this compound [M-H]⁻ is m/z 570.2.

Visualizing Key Pathways and Workflows

Putative Biosynthetic Pathway of this compound

This compound is a benzyl glucosinolate derived from the amino acid phenylalanine. While the complete pathway in Moringa oleifera is still under investigation, a putative pathway can be constructed based on the well-characterized glucosinolate biosynthesis in Arabidopsis thaliana.

Caption: Putative biosynthetic pathway of this compound from phenylalanine.

Regulatory Network of Glucosinolate Biosynthesis

The biosynthesis of glucosinolates is tightly regulated by a network of transcription factors and signaling molecules. Key regulators identified in model plants, with orthologs found in Moringa, are depicted below.

Caption: Simplified regulatory network of glucosinolate biosynthesis.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from Moringa oleifera tissues.

Caption: General experimental workflow for this compound quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucose signalling positively regulates aliphatic glucosinolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Moringin from Moringa Oleifera Seeds Inhibits Growth, Arrests Cell-Cycle, and Induces Apoptosis of SH-SY5Y Human Neuroblastoma Cells through the Modulation of NF-κB and Apoptotic Related Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosinolates and Isothiocyanates from Moringa oleifera: Chemical and Biological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. extrasynthese.com [extrasynthese.com]

- 6. Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Glucomoringin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucomoringin (GMG), the primary glucosinolate found in Moringa oleifera, is a compound of significant interest due to its role as a precursor to the potent bioactive isothiocyanate, moringin (B1218149) (GMG-ITC). Understanding the pharmacokinetic profile and bioavailability of this compound is paramount for its development as a nutraceutical or therapeutic agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the critical enzymatic conversion required for its bioactivity, summarizes available pharmacokinetic data, outlines relevant experimental methodologies, and visualizes key pathways and processes. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction: The Prodrug Nature of this compound

This compound, in its native state, is a hydrophilic glucosinolate that exhibits limited biological activity. Its therapeutic potential is unlocked upon its conversion to moringin, an isothiocyanate, through hydrolysis. This conversion is the rate-limiting step for the bioavailability and subsequent pharmacological effects of ingested this compound. The hydrolysis is catalyzed by the enzyme myrosinase, which is either endogenous to the Moringa oleifera plant material or produced by the gut microbiota.[1][2] Therefore, any discussion of this compound's pharmacokinetics is intrinsically linked to the factors governing this bioactivation process.

Current research on the pharmacokinetics of this compound itself is limited. The scientific focus has predominantly been on its bioactive metabolite, moringin, or on in silico (computational) predictions. Direct in vivo studies quantifying the plasma concentration of intact this compound following oral administration are not extensively available in the public domain. This guide synthesizes the available predictive data for this compound and provides context by detailing the overarching pathway from ingestion to the systemic availability of its active form.

Pharmacokinetic Profile of this compound

Absorption

The absorption of this compound is believed to be low due to its hydrophilicity. In silico models predict a very low intestinal absorption rate of approximately 4.094%.[3] For this compound to exert a systemic effect, it must first be converted to the more lipophilic moringin, which can then be absorbed. This conversion can occur in the upper gastrointestinal tract if active myrosinase is present in the consumed Moringa product, or later in the colon through the action of microbial enzymes.[1]

Distribution

Specific data on the tissue distribution of intact this compound is scarce. It is hypothesized that any absorbed this compound would have limited distribution due to its polarity. The distribution of its metabolite, moringin, would be more extensive, but quantitative data on tissue-specific concentrations are not yet well-documented. However, studies on other glucosinolates suggest potential accumulation in the urinary tract and prostate gland.[1]

Metabolism

The primary metabolic step for this compound is its hydrolysis to moringin. Beyond this initial conversion, further metabolism is expected to follow the pathways established for other isothiocyanates. This typically involves conjugation with glutathione (B108866) in the liver, followed by excretion as mercapturic acid derivatives.[1] In silico studies predict that this compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, which could have implications for drug-drug interactions.[3][4]

Excretion

The excretion of this compound and its metabolites is presumed to occur primarily through urine and feces. Metabolites of other glucosinolates have been detected in human urine and plasma, serving as biomarkers for intake.[1]

Quantitative Pharmacokinetic Data

Table 1: In Silico Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Category | Reference |

|---|---|---|---|

| Intestinal Absorption (% Human) | 4.094 | Absorption | [3] |

| Blood-Brain Barrier Permeability (logBB) | -1.394 | Distribution | [3] |

| P-glycoprotein I Inhibitor | Yes | Distribution | [3] |

| P-glycoprotein II Inhibitor | Yes | Distribution | [3] |

| CYP1A2 Inhibitor | Yes | Metabolism | [3] |

| CYP2C9 Inhibitor | Yes | Metabolism | [3] |

| CYP2C19 Inhibitor | Yes | Metabolism | [3] |

| CYP3A4 Inhibitor | Yes | Metabolism | [3] |

| Clearance (ml/min/kg) | -0.018 | Excretion | [3] |

| Hepatotoxicity | Predicted Inactive | Toxicity | [3] |

| Carcinogenicity | Predicted Inactive | Toxicity | [3] |

| Mutagenicity | Predicted Inactive | Toxicity | [3] |

| Maximum Tolerated Dose (human) (log mg/kg/day) | 0.358 | Toxicity | [3] |

| LD50 (rat, acute oral) (mol/kg) | 3.750 | Toxicity |[3] |

Note: The data presented in this table are based on computational models and require experimental validation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodent Models

This protocol is a composite based on methodologies described for related compounds in rats.[5]

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are housed in controlled conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water. A pre-study acclimatization period of at least one week is recommended.

-

Test Substance Preparation:

-

This compound Administration: this compound is dissolved in purified water or a suitable vehicle to the desired concentration.

-

This compound with Myrosinase/Moringin Administration: To study the absorption of the bioactive form, this compound is hydrolyzed by myrosinase enzyme immediately before administration. Purified this compound powder is dissolved in a phosphate-buffered saline (PBS) solution (pH 7.2) and incubated with a calibrated amount of myrosinase at 37°C for approximately 15 minutes to yield moringin quantitatively.

-

-

Administration: A single dose is administered via oral gavage. The volume is typically 10 mL/kg body weight.

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of the analyte (this compound and/or moringin) are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Analytical Methodology: HPLC-MS/MS for Quantification

-

Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer is used.

-

Chromatographic Separation: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically employed. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).

-

Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode using positive or negative electrospray ionization (ESI), depending on the analyte. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

In Vitro Permeability Assay (Caco-2 Cells)

While no specific studies on this compound were found, a standard protocol for assessing intestinal permeability using Caco-2 cells is as follows:[6]

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.

-

Transport Experiment: The test compound (this compound) is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. To assess active efflux, the compound is added to the BL side, and samples are collected from the AP side.

-

Quantification: The concentration of the compound in the collected samples is determined by HPLC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Visualizations: Pathways and Workflows

Caption: Bioactivation pathway of this compound to its active form, Moringin.

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Caption: Key factors influencing the overall bioavailability of this compound.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is fundamentally that of a prodrug, with its efficacy and bioavailability being dependent on its conversion to the active isothiocyanate, moringin. While in silico models provide initial estimations, they highlight a need for empirical data. The current body of research lacks comprehensive in vivo studies that quantify the absorption, distribution, metabolism, and excretion of intact this compound and its metabolite, moringin, following oral administration.

Future research should prioritize:

-

Quantitative in vivo pharmacokinetic studies in animal models and eventually humans to determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability for both this compound and moringin.

-

In vitro permeability studies using models like Caco-2 cells to elucidate the specific absorption mechanisms of moringin.

-

Metabolite identification studies to fully characterize the metabolic fate of moringin in vivo.

-

Investigation of formulation effects on the activity of myrosinase and the subsequent bioavailability of moringin.

A thorough understanding of these factors is essential for the rational design of Moringa-based functional foods, supplements, and pharmaceuticals to ensure consistent and efficacious delivery of its bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiinflammatory activity of this compound isothiocyanate in a mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico and pharmacokinetic studies of this compound from Moringa oleifera root for Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico and pharmacokinetic studies of this compound from Moringa oleifera root for Alzheimer's disease like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS-based chemical profiling of water extracts of Moringa oleifera leaves and pharmacokinetics of their major constituents in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of Glucomoringin: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of in silico molecular docking of Glucomoringin with various protein targets.

Executive Summary

This compound, a glucosinolate found in high concentrations in the seeds of Moringa oleifera, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] In silico molecular docking has emerged as a powerful computational tool to elucidate the molecular mechanisms underlying these activities by predicting the binding interactions between this compound and its putative protein targets. This guide provides a comprehensive overview of the in silico docking studies of this compound, detailing the identified protein targets, their binding affinities, the experimental protocols for conducting such studies, and the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Target Proteins and Binding Affinities of this compound

In silico studies have identified a range of protein targets for this compound, primarily associated with inflammation and neurodegenerative diseases. The binding affinity, typically reported as binding energy in kcal/mol, indicates the strength of the interaction between this compound and the target protein. A more negative binding energy value suggests a more stable and favorable interaction. The following table summarizes the key target proteins and their reported binding energies with this compound from various studies.

| Target Protein Category | Target Protein | PDB ID | Binding Affinity (kcal/mol) / Score | Interacting Amino Acid Residues |

| Inflammatory Cytokines | Interleukin-1β (IL-1β) | 1ITB | -6.77 | LYS114, GLU202, MET148, ASN204, ASN108, GLN149 |

| Interleukin-1β (IL-1β) | - | Max Score (PatchDock) | - | |

| Interleukin-2 (IL-2) | - | Good Score (PatchDock) | - | |

| Interleukin-4 (IL-4) | - | Good Score (PatchDock) | - | |

| Interleukin-5 (IL-5) | - | Good Score (PatchDock) | - | |

| Interleukin-6 (IL-6) | - | - | - | |

| Interleukin-10 (IL-10) | - | High Score (PatchDock) | - | |

| Tumor Necrosis Factor-α (TNF-α) | - | - | - | |

| Interferon-gamma (IFN-γ) | - | Good Score (PatchDock) | - | |

| Inflammatory Enzymes & Receptors | Cyclooxygenase-II (COX-II) | - | - | - |

| Nuclear Factor-kappa B (NF-κB) | - | - | - | |

| Adhesion Molecules | Intercellular Adhesion Molecule 1 (ICAM-1) | - | < -6.0 | - |

| Decay-Accelerating Factor (CD55) | - | < -6.0 | - | |

| Enzymes in Nociceptive Pathways | Heme oxygenase-1 (HO-1) | - | < -6.0 | - |

| Inducible nitric oxide synthase (iNOS) | - | < -6.0 | - | |

| Opioid Receptors | Mu (μ) opioid receptor | - | < -6.0 | - |

| Kappa (κ) opioid receptor | - | < -6.0 | - | |

| Delta (δ) opioid receptor | - | < -6.0 | - | |

| Oxidative Stress-Related Proteins | Catalase | - | - | - |

| Glutamate-cysteine ligase | - | - | - | |

| Glutathione peroxidase | - | - | - | |

| NADPH quinone dehydrogenase | - | - | - | |

| Superoxide dismutase | - | - | - |

Note: A lower (more negative) binding energy in kcal/mol indicates a stronger binding affinity. "Score" from PatchDock is a relative measure of binding likelihood.

Experimental Protocols for In Silico Docking

The following sections provide a detailed methodology for performing in silico molecular docking studies of this compound with a target protein of interest. This protocol is a synthesis of commonly employed techniques reported in the literature, primarily utilizing the AutoDock suite of software.

Ligand Preparation

The three-dimensional (3D) structure of this compound is the starting point for any docking study.

-

Structure Retrieval: Obtain the 3D structure of this compound from a public database such as PubChem. The structure is typically available in SDF (Structure-Data File) format.

-

Format Conversion: Convert the SDF file to a PDB (Protein Data Bank) or MOL2 format using a chemical toolbox program like Open Babel.

-

Energy Minimization and Charge Assignment: The ligand structure should be energy-minimized to obtain a stable conformation. This can be performed using molecular mechanics force fields. For docking with AutoDock, it is crucial to compute Gasteiger charges and define the rotatable bonds to generate multiple conformers for the docking process. The final prepared ligand file is saved in the PDBQT format.

Protein Preparation

The target protein's crystal structure needs to be carefully prepared to ensure accurate docking results.

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

-

Adding Hydrogens and Assigning Charges: Add polar hydrogen atoms to the protein structure. Assign partial charges, such as Kollman charges, to each atom of the protein.

-

Final Preparation for AutoDock: Merge non-polar hydrogens and save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.

Grid Box Generation

A grid box defines the search space for the docking simulation on the target protein.

-

Defining the Binding Site: The grid box should encompass the active site or the region of interest on the protein. The coordinates of the center of the grid box and its dimensions (in Angstroms) in the x, y, and z directions need to be specified.

-

Grid Parameter File: These parameters are saved in a grid parameter file (GPF), which will be used by AutoGrid to generate the grid maps.

Molecular Docking Simulation

The docking simulation predicts the binding conformation and affinity of the ligand within the protein's active site.

-

Algorithm Selection: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock for exploring the conformational space of the ligand.

-

Setting Docking Parameters: Key parameters to be defined include the number of docking runs, population size, number of energy evaluations, and number of generations.

-

Running the Simulation: Execute the docking simulation using AutoDock Vina, providing the prepared ligand and protein files in PDBQT format and the grid parameters.

Analysis of Docking Results

The output of the docking simulation needs to be carefully analyzed to understand the binding interactions.

-

Binding Energy Evaluation: The primary quantitative output is the binding energy (or docking score), which estimates the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization of Interactions: The docked conformations (poses) of the ligand in complex with the protein are visualized using molecular graphics software such as Discovery Studio or PyMOL.

-

Interaction Analysis: Analyze the non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these interactions provides insights into the molecular basis of the binding.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex processes involved in in silico docking and the biological pathways that this compound may modulate.

In Silico Molecular Docking Workflow

The following diagram illustrates the general workflow for performing an in silico molecular docking study.

References

The Mechanism of Action of Glucomoringin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucomoringin (GMG), a glucosinolate found in high concentrations in the plant Moringa oleifera, is a precursor to the bioactive isothiocyanate moringin (B1218149) (4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate). Upon enzymatic hydrolysis by myrosinase, this compound is converted to moringin, a compound that has demonstrated significant potential in the fields of pharmacology and drug development.[1][2] This technical guide provides an in-depth overview of the current understanding of the mechanisms of action of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

Moringin, the primary bioactive derivative of this compound, exerts its therapeutic effects through the modulation of multiple key cellular signaling pathways. The primary mechanisms can be categorized into three main areas: anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

Moringin has been shown to be a potent anticancer agent, inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines.[3][4][5] The primary pathways implicated in its anticancer effects are the inhibition of the NF-κB signaling pathway and the activation of the p53 tumor suppressor pathway, leading to the induction of apoptosis through both intrinsic and extrinsic pathways.[3][6]

Key Anticancer Mechanisms:

-

NF-κB Inhibition: Moringin has been demonstrated to inhibit the nuclear translocation of NF-κB, a key transcription factor that promotes cell survival and proliferation in cancer cells.[3] By blocking NF-κB, moringin sensitizes cancer cells to apoptosis.

-

p53 Activation: Moringin treatment leads to the upregulation of the tumor suppressor protein p53.[7] Activated p53 can then induce cell cycle arrest and apoptosis by transactivating target genes such as Bax and p21.[3][7]

-

Induction of Apoptosis: Moringin triggers apoptosis through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the subsequent activation of caspases.[7][8] Both caspase-8 and caspase-9 have been shown to be activated by moringin, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.[9]

-

Cell Cycle Arrest: Studies have shown that moringin can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[3][5]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and moringin has demonstrated potent anti-inflammatory effects.[10] The primary mechanism behind its anti-inflammatory activity is the inhibition of the pro-inflammatory NF-κB pathway.[10]

Key Anti-inflammatory Mechanisms:

-

NF-κB Pathway Inhibition: Moringin and its derivatives inhibit the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[11]

Antioxidant Activity

Moringin exhibits both direct and indirect antioxidant properties.[10][12] It can directly scavenge free radicals and also activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.[13][14]

Key Antioxidant Mechanisms:

-

Nrf2 Activation: Moringin is a potent activator of the Nrf2 transcription factor.[13][14] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][15]

Quantitative Data

The following tables summarize the quantitative data on the cytotoxic effects of this compound isothiocyanate (moringin) and Moringa oleifera extracts on various cancer cell lines.

Table 1: IC50 Values of this compound Isothiocyanate (Moringin) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| SH-SY5Y | Human Neuroblastoma | 1.7 µM | 72 h | [3] |

| PC-3 | Human Prostate Cancer | 3.5 µg/mL | 72 h | [4][6] |

| HepG2 | Human Hepatocellular Carcinoma | 1.21 ± 0.24 µg/mL (3.90 ± 0.78 µM) | Not Specified | [16] |

| SH-SY5Y | Human Neuroblastoma | 1.23 ± 0.16 µg/mL (3.39 ± 0.57 µM) | Not Specified | [16] |

| PC-3 | Human Prostate Adenocarcinoma | 2.5 µg/mL | 72 h | [17] |

| Caco-2 | Colon Cancer | 45 µg/mL | Not Specified | [18] |

| HepG2 | Liver Cancer | 60 µg/mL | Not Specified | [18] |

Table 2: IC50 Values of Moringa oleifera Extracts in Cancer Cell Lines

| Extract Type | Cell Line | Cancer Type | IC50 Value | Reference |

| Hydro-alcoholic Leaf Extract | K-562 | Chronic Myelogenous Leukemia | 32.43 µg/mL | [19] |

| Hydro-alcoholic Leaf Extract | DU-145 | Prostate Cancer | 42.74 µg/mL | [19] |

| Hydro-alcoholic Leaf Extract | HCT-15 | Colon Cancer | 5.213 µg/mL | [19] |

| Hydro-alcoholic Leaf Extract | MCF-7 | Breast Cancer | 24.76 µg/mL | [19] |

| Hydro-alcoholic Leaf Extract | HEP-3B | Hepatocellular Carcinoma | 29.37 µg/mL | [19] |

| Crude Methanolic Extract | RG2 | Glioma | 0.86 µg/mL (72h) | [20] |

| Aqueous Leaf Extract | HeLa | Cervical Cancer | 70 µg/mL | [21] |

| Water Soluble Leaf Extract | A549 | Lung Cancer | 166.7 µg/mL | [21] |

| Methanolic Leaf Extract | PC3 | Prostate Cancer | 195.42 ± 1.86 µg/mL | [1] |

| Ethanolic Leaf Extract | PC3 | Prostate Cancer | 207.41 ± 3.05 µg/mL | [1] |

| Acetone Leaf Extract | PC3 | Prostate Cancer | 233.46 ± 2.89 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.[11][22][23]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound, moringin, or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Western Blotting for Nrf2 Activation

This technique is used to quantify the protein levels of Nrf2 and its downstream targets (e.g., HO-1).[13][15][28][29]

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2, HO-1, or a loading control (e.g., β-actin, Lamin B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Genes

This method is used to measure the mRNA expression levels of genes involved in apoptosis, such as Bax and Bcl-2.[30][31][32][33]

-

RNA Extraction: Treat cells with the test compound, then isolate total RNA using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, forward and reverse primers for the target genes (Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the mechanism of action of this compound.

References

- 1. biologyjournal.in [biologyjournal.in]

- 2. protocols.io [protocols.io]

- 3. Moringin from Moringa Oleifera Seeds Inhibits Growth, Arrests Cell-Cycle, and Induces Apoptosis of SH-SY5Y Human Neuroblastoma Cells through the Modulation of NF-κB and Apoptotic Related Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. Apoptotic Potential of this compound Isothiocyanate (GMG-ITC) Isolated from Moringa oleifera Lam Seeds on Human Prostate Cancer Cells (PC-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of this compound isothiocyanate in human malignant astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. chemijournal.com [chemijournal.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Moringa oleifera as functional food targeting NRF2 signaling: antioxidant and anti-inflammatory activity in experimental model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Moringa oleifera Leaf Extract Upregulates Nrf2/HO-1 Expression and Ameliorates Redox Status in C2C12 Skeletal Muscle Cells [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The In Vitro and In Vivo Anticancer Properties of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. broadpharm.com [broadpharm.com]

- 24. kumc.edu [kumc.edu]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. journal.waocp.org [journal.waocp.org]

- 31. cjmb.org [cjmb.org]

- 32. Evaluation of bax, bcl-2, p21 and p53 genes expression variations on cerebellum of BALB/c mice before and after birth under mobile phone radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

"toxicological profile and safety assessment of Glucomoringin"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glucomoringin (GMG), a glucosinolate found in high concentrations in the Moringa oleifera plant, has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive toxicological profile and safety assessment of this compound, drawing from available in silico, in vitro, and in vivo studies. While the overall evidence suggests a favorable safety profile, particularly for its hydrolyzed form, moringin (B1218149) (a glycosylated isothiocyanate), it is crucial to note that the majority of experimental research has been conducted on this compound-Isothiocyanate (GMG-ITC) rich extracts rather than purified this compound. This guide summarizes key toxicological data, details experimental methodologies, and visualizes relevant pathways to support further research and development.

Introduction

This compound is a secondary metabolite chemically described as 4-(α-L-rhamnosyloxy)benzyl glucosinolate, distinguishing it from other glucosinolates by an additional saccharide residue.[1] Its biological activities are largely attributed to its hydrolysis product, the isothiocyanate moringin.[1] Moringa oleifera, the primary source of this compound, has a long history of use in traditional medicine for various ailments.[1] This document aims to consolidate the current scientific knowledge regarding the safety and toxicological characteristics of this compound to inform its potential development as a therapeutic agent.

Toxicological Profile

The toxicological assessment of this compound is based on a combination of computational predictions and experimental studies on GMG-rich extracts.

Acute Toxicity

An in vivo acute oral toxicity study was conducted on a this compound-isothiocyanate rich soluble extract (GMG-ITC-RSE) in Sprague-Dawley rats.[2][3] The study, following OECD Test Guideline 423, revealed no adverse toxic reactions or mortality at doses as high as 2000 mg/kg body weight.[2][3] Furthermore, no abnormalities were observed in the vital organs of the animals.[2][3] In vitro studies on murine fibroblast (3T3) cells also indicated high levels of safety, with over 90% cell viability even at high concentrations (250 µg/mL) of the extract.[2][4]

Sub-chronic and Chronic Toxicity

Currently, there is a lack of published sub-chronic or chronic toxicity studies specifically on purified this compound. However, a chronic toxicity study on a water extract of Moringa oleifera leaves, which contain this compound, was conducted in Wistar rats for six months.[5] The study reported no significant adverse effects on growth, food consumption, general health, or hematological values at doses up to 1000 mg/kg/day.[5]

Genotoxicity and Mutagenicity

In silico predictions for this compound suggest no mutagenic effects.[4][6] An experimental study on a Moringa oleifera seed extract using the Ames test showed no mutagenic activity at the concentration recommended for water treatment (0.2 μg/μL).[7] However, at higher concentrations (above 0.4 μg/μL without metabolic activation and above 0.6 μg/μL with metabolic activation), mutagenic effects were observed.[7] It is important to note that this study was not conducted on purified this compound.

Carcinogenicity and Reproductive Toxicity

In silico analyses of this compound have consistently predicted an absence of carcinogenic and reproductive effects.[4][6] However, to date, there are no in vivo experimental studies to substantiate these predictions.

Other Toxicological Endpoints

Computational models have produced some conflicting predictions. While most in silico studies suggest a favorable safety profile, one study predicted potential immunotoxicity and hepatotoxicity.[6] These predictions require experimental validation.

Safety Assessment

Based on the available data, a definitive No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI) for purified this compound have not been established. The acute toxicity study on the GMG-ITC rich extract suggests a very low order of toxicity.[2][3]

Data Presentation

Table 1: Summary of In Silico Toxicological Predictions for this compound

| Toxicological Endpoint | Prediction | Source(s) |

| Mutagenicity | No mutagenic effects predicted. | [4][6] |

| Carcinogenicity | No carcinogenic effects predicted. | [4][6] |

| Irritant Effects | No irritant effects predicted. | [6] |

| Reproductive Effects | No reproductive effects predicted. | [4][6] |

| Immunotoxicity | Predicted to be active (potential for immunotoxicity). | [6] |

| Hepatotoxicity | Predicted to be active (potential for hepatotoxicity). | [6] |

| Skin Sensitization | No skin sensitization predicted. | [6] |

Table 2: Summary of In Vivo Acute Oral Toxicity of this compound-Isothiocyanate Rich Soluble Extract (GMG-ITC-RSE) in Sprague-Dawley Rats

| Parameter | Observation | Source(s) |

| Test Substance | This compound-isothiocyanate rich soluble extract (GMG-ITC-RSE) | [2][3] |

| Test Species | Sprague-Dawley rats | [2][3] |

| Guideline | OECD Test No. 423 | [2][3] |

| Dose | 2000 mg/kg body weight | [2][3] |

| Mortality | None observed. | [2][3] |

| Clinical Signs | No adverse toxic reactions observed. | [2][3] |

| Gross Necropsy | No abnormalities in vital organs. | [2][3] |

Experimental Protocols

In Vivo Acute Oral Toxicity Study of GMG-ITC-RSE

This protocol is based on the methodology described by Jaafaru et al. (2018).[2][3]

-

Test Guideline: The study was conducted in compliance with the OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[2][3]

-

Test Animals: Specific pathogen-free female Sprague-Dawley rats were used.[2][3]

-

Housing and Acclimatization: Animals were housed in polycarbonate cages and acclimatized for six days under controlled temperature (18.3 °C to 24 °C) and a 12-hour light/dark cycle. They had free access to a standard rodent diet and filtered tap water.[2]

-

Grouping and Dosing: The rats were divided into a test group and a control group. The test group received a single oral dose of 2000 mg/kg body weight of the GMG-ITC rich soluble extract suspended in pre-filtered water (10 mL/kg body weight). The control group received the vehicle (pre-filtered water) only.[3]

-

Observations: Animals were observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Body weight was recorded at the beginning and end of the study.[3]

-

Necropsy: At the end of the 14-day observation period, all animals were euthanized and subjected to a gross necropsy to examine for any abnormalities in vital organs.[2]

Visualizations

Signaling Pathways and Experimental Workflows

While direct toxicological signaling pathways for this compound are not well-defined, its bioactive metabolite, moringin, has been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins. The following diagram illustrates a simplified representation of this apoptotic pathway, which could be relevant in understanding potential cytotoxic effects at high concentrations.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Nontoxic this compound-Isothiocyanate (GMG-ITC) Rich Soluble Extract Induces Apoptosis and Inhibits Proliferation of Human Prostate Adenocarcinoma Cells (PC-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico and pharmacokinetic studies of this compound from Moringa oleifera root for Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity evaluation of Moringa oleifera seed extract and lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactivity Screening of Crude Moringa Extracts for Glucomoringin

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the bioactivity screening of crude extracts from Moringa oleifera with a specific focus on the glucosinolate, glucomoringin. This document details protocols for extraction, phytochemical analysis, quantification of this compound, its bioactivation, and subsequent bioactivity assessment. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Introduction

Moringa oleifera Lam. is a plant celebrated for its rich nutritional and medicinal properties, attributed to its diverse profile of phytochemicals.[1][2] Among these, the glucosinolates, particularly 4-(α-L-rhamnosyloxy)-benzyl glucosinolate, commonly known as this compound (GMG), are of significant interest.[1][3] this compound itself is a stable precursor, which upon enzymatic hydrolysis by myrosinase, is converted into its bioactive form, 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate (GMG-ITC), or moringin.[3][4] This isothiocyanate has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6][7]

Screening crude plant extracts is a critical first step in the drug discovery pipeline to identify and isolate such potent bioactive compounds. This guide offers detailed experimental protocols and consolidated data to assist researchers in this endeavor.

Preparation and Analysis of Crude Moringa oleifera Extracts

The initial step involves the extraction of bioactive compounds from the plant material. The choice of solvent significantly impacts the yield and composition of the extract. Water has been shown to be particularly effective for extracting this compound.[8][9]

Experimental Protocol 1: Crude Solvent Extraction of Moringa oleifera Seeds

This protocol is adapted from methodologies described in studies on Moringa seed extraction.[8][10]

-

Material Preparation : Obtain dry Moringa oleifera seeds and grind them into a fine powder using a mechanical grinder.

-

Defatting (Optional but Recommended) : To remove oils that may interfere with subsequent steps, perform a preliminary extraction with a non-polar solvent like n-hexane.

-

Soak the seed powder in n-hexane (1:10 w/v ratio) and agitate for 24 hours at room temperature.

-

Filter the mixture to separate the hexane (B92381) extract from the seed residue.

-

Repeat the process twice to maximize oil removal. Air-dry the defatted seed powder.

-

-

Aqueous Extraction :

-

Suspend the defatted seed powder in distilled water (dH₂O) at a 1:10 w/v ratio.

-

Macerate the suspension by stirring continuously for 24 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 20 minutes to pellet the solid residue.

-

Collect the supernatant. Repeat the extraction on the pellet two more times to ensure a comprehensive yield.

-

-

Concentration : Combine the aqueous supernatants and concentrate the extract using a rotary evaporator under reduced pressure at 40-50°C.

-

Lyophilization : Freeze-dry the concentrated extract to obtain a powdered crude extract.

-

Storage : Store the final powdered extract at 4°C in an airtight, light-protected container until further use.[8]

Data Presentation 1: Extraction Yield

The yield of crude extract is highly dependent on the solvent used for extraction.

| Solvent | Plant Part | Extraction Yield (%) | Reference |

| Distilled Water (dH₂O) | Seeds | 21.78% | [8][9] |

| Methanol (B129727) | Seeds | 11.79% | [8] |

| Hexane | Seeds | 5.33% | [8] |

| Ethanol | Seeds | 1.28% | [8] |

| Chloroform (B151607) | Seeds | 0.71% | [8] |

| Acetone | Seeds | 0.51% | [8] |

Experimental Protocol 2: Preliminary Phytochemical Screening

Standard qualitative tests can be used to identify the classes of compounds present in the crude extract.[2][11]

-

Test for Saponins : Shake 0.5 g of extract with 5 ml of distilled water. The formation of a persistent froth indicates the presence of saponins.[2]

-

Test for Alkaloids : To 200 µL of the extract, add a few drops of Wagner's reagent. The formation of a reddish-brown precipitate suggests the presence of alkaloids.[11]

-

Test for Phenolic Compounds : To a mixture of 200 µL of extract and 2 mL of distilled water, add a few drops of 5% ferric chloride solution. A dark green coloration indicates the presence of phenols.[11]

-

Test for Flavonoids : Add a few fragments of magnesium ribbon and a few drops of concentrated hydrochloric acid to the extract. A pink to crimson color indicates the presence of flavonoids.

-

Test for Terpenoids (Salkowski Test) : Add 2 ml of chloroform and 3 ml of concentrated sulfuric acid to 0.5 ml of the extract. A reddish-brown ring at the interface indicates the presence of terpenoids.[2]

Quantification and Bioactivation of this compound

Once the crude extract is obtained, the next steps are to quantify the compound of interest, this compound, and convert it to its bioactive form for screening assays.

Experimental Workflow: From Extraction to Bioactivity

Experimental Protocol 3: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of glucosinolates.[8][12]

-

Standard Preparation : Prepare a stock solution of pure this compound standard in 80% methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/ml) by serial dilution.[1]

-

Sample Preparation : Dissolve a known weight of the crude aqueous extract in 80% methanol at 70°C. Vortex and place in a thermomixer for 30 minutes. Centrifuge and filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial.[12]

-

Chromatographic Conditions :

-

System : HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., Inertsil ODS3, 250 × 3 mm, 5 µm).[8]

-

Mobile Phase : A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[1]

-

Gradient Program : A typical gradient could be: 0-2 min, 7% B; 2-10 min, 7-20% B; 10-17 min, 20-70% B; 17-18 min, 70-7% B; 18-20 min, 7% B.[1]

-

Flow Rate : 1.0 mL/min.[1]

-

Detection : UV detection at 227 nm.

-

-

Analysis : Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantification : Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the samples.

Data Presentation 2: this compound Content

The concentration of this compound varies significantly depending on the plant part and the extraction and processing methods used.

| Plant Material / Preparation | Extraction/Analysis Method | This compound Concentration | Reference |

| Young Roots (Dry Matter) | LC-MS | 13 g/kg | [1] |

| Older Roots (Dry Matter) | LC-MS | 2 g/kg | [1] |

| Seed Extract (Freeze-dried) | HPLC | 6,841 µmol/100 ml | [13] |

| Leaves Extract (Freeze-dried) | HPLC | 4.10 µmol/100 ml | [13] |

| Seed Meal (after oil extraction) | UAE-HPLC | 290.12 µg/g | [14] |

| Seed Meal (after oil extraction) | MAE-HPLC | 250.65 µg/g | [14] |

Experimental Protocol 4: Bioactivation of this compound

To assess the bioactivity of its isothiocyanate form, this compound must be enzymatically converted using myrosinase.[3]

-

Reagent Preparation : Prepare a solution of the crude extract or purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

-

Enzymatic Reaction : Add myrosinase enzyme to the this compound solution. A typical ratio is 30 µL of enzyme solution per 1 mL of GMG solution.[3]

-

Incubation : Incubate the mixture at room temperature (approx. 25°C) for 15-30 minutes to allow for the complete conversion of GMG to GMG-ITC.[3]

-

Confirmation : The conversion can be confirmed by HPLC analysis, monitoring the disappearance of the this compound peak.[3]

-

Usage : Use the resulting GMG-ITC solution immediately in bioactivity assays, as isothiocyanates can be unstable.

This compound to Moringin Conversion

Bioactivity Screening Assays

The bioactivated extract containing GMG-ITC can be screened for various pharmacological activities. Cytotoxicity against cancer cell lines is a common and primary screening target.

Experimental Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. This protocol is a standard procedure for evaluating the cytotoxic potential of compounds.[8][9]

-

Cell Culture : Culture a relevant cancer cell line (e.g., PC-3 prostate cancer cells) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-